9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide
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Overview
Description
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide is a synthetic organic compound that features both bromine and pentafluoropentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide likely involves multiple steps, including the introduction of bromine and pentafluoropentyl groups. A possible synthetic route could involve:
Starting Materials: Nonane derivatives with suitable leaving groups.
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under radical conditions.
Thioether Formation: Reaction of the brominated intermediate with thiols to introduce the sulfanyl groups.
Pentafluoropentylation: Introduction of the pentafluoropentyl group using pentafluoropentyl halides under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Nonylsulfanyl derivatives.
Substitution: Various substituted nonylsulfanyl derivatives.
Scientific Research Applications
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, affecting their activity. The bromine and pentafluoropentyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromononane: A simpler brominated nonane derivative.
1-(9-Bromononylsulfanyl)nonane: Lacks the pentafluoropentyl group.
1-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonane: Lacks the bromine atom.
Uniqueness
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide is unique due to the presence of both bromine and pentafluoropentyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJVBLRQDLRGLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrF5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022719 |
Source
|
Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-14-7 |
Source
|
Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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